Tert-butyl 5-bromo-2-methoxypyridin-3-ylcarbamate Tert-butyl 5-bromo-2-methoxypyridin-3-ylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18084015
InChI: InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)14-8-5-7(12)6-13-9(8)16-4/h5-6H,1-4H3,(H,14,15)
SMILES:
Molecular Formula: C11H15BrN2O3
Molecular Weight: 303.15 g/mol

Tert-butyl 5-bromo-2-methoxypyridin-3-ylcarbamate

CAS No.:

Cat. No.: VC18084015

Molecular Formula: C11H15BrN2O3

Molecular Weight: 303.15 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 5-bromo-2-methoxypyridin-3-ylcarbamate -

Specification

Molecular Formula C11H15BrN2O3
Molecular Weight 303.15 g/mol
IUPAC Name tert-butyl N-(5-bromo-2-methoxypyridin-3-yl)carbamate
Standard InChI InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)14-8-5-7(12)6-13-9(8)16-4/h5-6H,1-4H3,(H,14,15)
Standard InChI Key RFEJJDLKRXKTNH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyridine ring substituted at three positions:

  • Position 2: Methoxy group (–OCH₃)

  • Position 3: Tert-butyl carbamate (–NHCO₂C(CH₃)₃)

  • Position 5: Bromine atom (–Br)

Its molecular formula is C₁₁H₁₅BrN₂O₃, with a molecular weight of 303.15 g/mol . The SMILES notation (BrC=1C=C(C(=NC1)OC)NC(OC(C)(C)C)=O) confirms the substitution pattern .

IUPAC Name and Synonyms

The systematic IUPAC name is tert-butyl N-(5-bromo-2-methoxypyridin-3-yl)carbamate. Common synonyms include:

  • 5-Bromo-2-methoxy-N-(tert-butoxycarbonyl)pyridin-3-amine

  • 3-((tert-Butoxycarbonyl)amino)-5-bromo-2-methoxypyridine .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves 3-amino-5-bromo-2-methoxypyridine as a precursor. Key steps include:

  • Carbamate Formation: Reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate in the presence of a base (e.g., NaHMDS or Et₃N) .

  • Solvent Systems: Commonly conducted in 1,4-dioxane or tetrahydrofuran under reflux .

Example Procedure :

  • Reactants: 3-Amino-5-bromo-2-methoxypyridine (1 equiv), di-tert-butyl dicarbonate (1.2 equiv).

  • Conditions: Reflux in 1,4-dioxane at 110°C for 4–24 hours under nitrogen.

  • Yield: ~78–90% after purification via silica gel chromatography .

Analytical Data

  • Spectroscopy:

    • ¹H NMR (CDCl₃): δ 1.47 (s, 9H, tert-butyl), 3.91 (s, 3H, OCH₃), 6.95–8.17 (pyridine protons) .

    • IR: Peaks at ~1731 cm⁻¹ (C=O stretch), 3425 cm⁻¹ (N–H) .

  • Purity: ≥95% (HPLC) .

Physicochemical Properties

PropertyValueSource
Molecular Weight303.15 g/mol
Melting PointNot reported
Boiling PointNot reported
Density1.5±0.1 g/cm³ (estimated)
SolubilityLow in water; soluble in THF, DCM
Storage Conditions2–8°C, inert atmosphere

Stability: Sensitive to moisture and strong acids/bases due to the carbamate group .

Applications in Research

Synthetic Intermediate

The compound’s bromine atom enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for introducing aryl, alkyl, or heterocyclic groups . For example:

  • Pd-Catalyzed Coupling: Forms biaryl structures for drug candidates .

Comparison with Structural Analogs

CompoundMolecular FormulaKey DifferencesApplications
tert-Butyl 5-methoxypyridin-3-ylcarbamateC₁₁H₁₆N₂O₃Lacks Br at C5Less reactive in cross-coupling
tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamateC₁₂H₁₇BrN₂O₃Additional methylene spacerAltered pharmacokinetics

Impact of Bromine: Enhances electrophilicity, facilitating nucleophilic substitutions .

Future Directions

  • Medicinal Chemistry: Optimize bioactivity via structural modifications.

  • Material Science: Explore use in metal-organic frameworks (MOFs).

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